3,3'-(Methylazanediyl)bis(propan-1-ol)
Overview
Description
“3,3’-(Methylazanediyl)bis(propan-1-ol)” is a chemical compound with the molecular formula C7H17NO2 . It has a molecular weight of 147.22 g/mol . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3,3’-(Methylazanediyl)bis(propan-1-ol)” consists of 10 heavy atoms, with a fraction Csp3 of 1.0 . It has 6 rotatable bonds, 3 H-bond acceptors, and 2 H-bond donors .Physical and Chemical Properties Analysis
“3,3’-(Methylazanediyl)bis(propan-1-ol)” has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Kp (skin permeation) of -7.47 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.86 . The compound is very soluble, with a solubility of 114.0 mg/ml or 0.774 mol/l .Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Research has demonstrated the use of ligands similar to "3,3'-(Methylazanediyl)bis(propan-1-ol)" in constructing coordination polymers and MOFs, which have applications in gas storage, separation, and catalysis. For instance, a series of Cu(II) and Cd(II) coordination polymers were synthesized using flexible bis(triazole) ligands and 3,5-dinitrosalicylic acid, showcasing the potential for creating diverse structural motifs for specific functional applications (Yang et al., 2013).
Catalysis and Antibacterial Properties
New copper complexes with bipyrazolic ligands, which share structural similarities with "3,3'-(Methylazanediyl)bis(propan-1-ol)," have been synthesized and evaluated for their catalytic and antibacterial properties. Such research underscores the potential of these compounds in catalyzing organic reactions and their evaluation as antibacterial agents, although specific complexes showed no antibacterial activity against tested strains (Harit et al., 2018).
Bioremediation
Studies on enzymes such as laccase from Fusarium incarnatum have explored the biodegradation of environmental pollutants like Bisphenol A, suggesting that similar compounds to "3,3'-(Methylazanediyl)bis(propan-1-ol)" could potentially be targeted or modified for enhanced bioremediation applications. This research points to the potential environmental benefits of understanding and utilizing the chemical reactivity and degradation pathways of such compounds (Chhaya & Gupte, 2013).
Molecular Design and Drug Development
Research into novel synthesis methods for bis-1,2,4-triazole derivatives, including efforts to create antifungal compounds, highlights the versatility of "3,3'-(Methylazanediyl)bis(propan-1-ol)"-like structures in drug development. Such compounds have shown significant activity against Candida spp., offering insights into the development of new antifungal agents (Zambrano-Huerta et al., 2019).
Material Science and Polymer Chemistry
The creation of novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units through click chemistry illustrates the application of "3,3'-(Methylazanediyl)bis(propan-1-ol)"-related compounds in developing new materials. These polymers exhibit good thermal stability and potential for use in high-performance applications due to their unique structural and electronic properties (Rahmani & Zadeh Mahani, 2015).
Safety and Hazards
Properties
IUPAC Name |
3-[3-hydroxypropyl(methyl)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-8(4-2-6-9)5-3-7-10/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWOAAMXFPKLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944186 | |
Record name | 3,3'-(Methylazanediyl)di(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-67-0 | |
Record name | NSC21214 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-(Methylazanediyl)di(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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